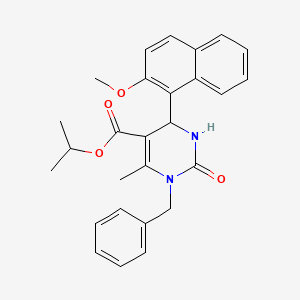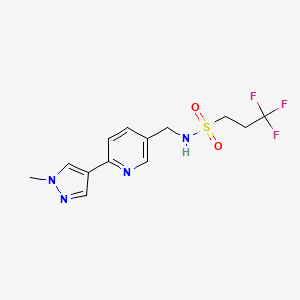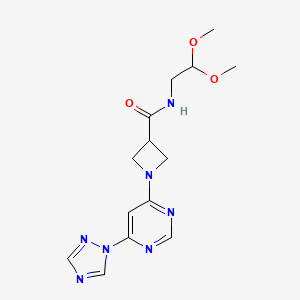![molecular formula C11H11F3N2O B2859673 N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide CAS No. 1909326-16-4](/img/structure/B2859673.png)
N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2,3-dihydro-1H-indole with trifluoroacetic anhydride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions
N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with melatonin receptors, influencing circadian rhythms and exhibiting neuroprotective effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,3-Dihydroindole derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Trifluoroacetamide derivatives: Compounds with the trifluoroacetamide group often have enhanced stability and bioavailability.
Uniqueness
N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide is unique due to the combination of the indole and trifluoroacetamide moieties. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
N-(2,3-dihydro-1H-indol-2-ylmethyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)15-6-8-5-7-3-1-2-4-9(7)16-8/h1-4,8,16H,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEXPODRFRXERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2859594.png)
![3-[1-(4-chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2859596.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2859598.png)
![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)

![ETHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE](/img/structure/B2859606.png)



![N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2859612.png)
